

Chemical and Physical Properties of Mafenide Hydrochloride

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Compound Focus: Mafenide

CAS No.: 138-39-6

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Mafenide hydrochloride is the hydrochloride salt of **mafenide**, a sulfonamide-type antimicrobial agent. The table below summarizes its fundamental chemical and physical characteristics.

| Property | Specification |
|---------------------|---|
| Chemical Name | 4-(Aminomethyl)benzenesulfonamide hydrochloride [1] [2] [3] |
| Molecular Formula | C ₇ H ₁₁ ClN ₂ O ₂ S [1] [2] |
| Molecular Weight | 222.69 g/mol [1] [4] [2] |
| CAS Registry Number | 138-37-4 [1] [2] |
| Appearance | White to off-white solid [1] [2] |
| Melting Point | 261-263 °C (literature value) [2] |
| Solubility | DMSO (~561 mM or 125 mg/mL, hygroscopic), Water (~44 mg/mL), Ethanol (~8 mg/mL) [1] [4] |
| Storage Conditions | 4°C, sealed storage, away from moisture [1] |

Pharmacology and Biological Activity

Mechanism of Action

Mafenide hydrochloride exerts its primary effects through two distinct mechanisms:

- **Antimicrobial Action:** It is a sulfonamide-type antibacterial that inhibits nucleotide synthesis in bacteria, leading to its bacteriostatic effect against a broad spectrum of organisms [1].
- **Enzyme Inhibition:** It inhibits carbonic anhydrase, an enzyme critical for maintaining acid-base balance. This activity is attributed to its metabolite, p-carboxybenzenesulfonamide [5] [6].

Antimicrobial Spectrum

Mafenide hydrochloride is effective against both Gram-positive and Gram-negative organisms. Its activity is notable against [1] [6] [3]:

- *Pseudomonas aeruginosa*
- Coagulase-positive and negative staphylococci
- Hemolytic streptococci
- *Clostridium* species

A key advantage is that its antibacterial activity is **not antagonized by p-aminobenzoic acid (PABA)**, pus, serum, or tissue exudates [6].

Pharmacokinetics

- **Absorption:** When applied topically to burn wounds, it is absorbed systemically through devascularized tissues [5] [6].
- **Metabolism:** It is rapidly metabolized in the liver to **p-carboxybenzenesulfonamide**, a weak carbonic anhydrase inhibitor [6].
- **Elimination:** The metabolite is rapidly excreted in the urine [5] [6].

Experimental Protocols and Research Applications

Protocol: Stability Testing of a Topical Mafenide Solution

This methodology is adapted from a stability study investigating **mafenide** in combination with amphotericin B (SMAT solution) [7].

- **Objective:** To characterize the chemical stability and bioactivity of a **mafenide** topical solution under various storage conditions.
- **Materials Preparation:**
 - Prepare SMAT solutions containing 2.5% or 5% **mafenide** plus 2 µg/mL amphotericin B.
- **Storage Conditions:**
 - Store samples at 2°C (refrigeration), 25°C (room temperature), and 40°C (accelerated stability) for up to 90 days.
- **Analysis Time Points:**
 - Analyze samples at baseline and at predetermined intervals (e.g., 2, 7, 40, 90 days).
- **Stability Analysis:**
 - **Chemical Stability:** Use High-Performance Liquid Chromatography (HPLC) to quantify the concentration of **mafenide** and amphotericin B.
 - **Chemical Structure:** Assess the integrity of **mafenide**'s structure using Fourier-Transform Infrared (FTIR) spectroscopy.
- **Bioactivity Assessment:**
 - Determine the minimum inhibitory concentration (MIC) against relevant clinical isolates such as *Staphylococcus aureus*, *Pseudomonas aeruginosa*, and *Candida albicans*.
- **Key Findings:**
 - **Mafenide:** Chemical structure and stability remained unchanged over 90 days at all temperatures [7].
 - **Amphotericin B:** Degraded rapidly and was undetectable after two days at high temperatures; degradation was slowed by refrigerated storage [7].
 - **Bioactivity:** Against *S. aureus*, solution activity began to decrease between two and seven days [7].

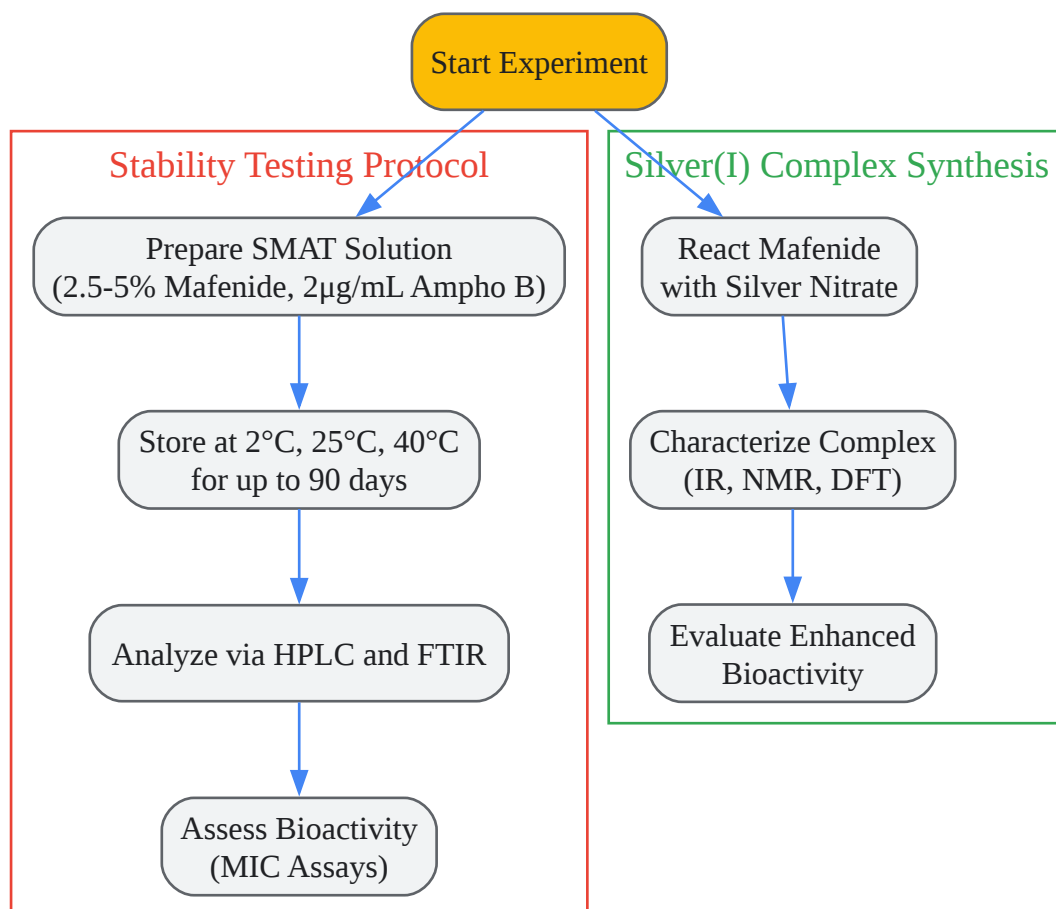
Protocol: Synthesis and Characterization of a Silver(I)-Mafenide Complex

This protocol outlines the synthesis of a novel silver(I) complex with **mafenide** (Ag-Maf) to explore enhanced antibacterial and antiviral properties [8].

- **Synthesis Procedure:**

- React **mafenide** acetate or hydrochloride with silver nitrate (AgNO_3) in aqueous or methanolic solution.
- The composition of the resulting complex is $\text{AgC}_7\text{H}_9\text{N}_2\text{O}_2\text{S}$ [8].
- **Characterization Techniques:**
 - **Infrared (IR) Spectroscopy:** Used to confirm coordination of **mafenide** to the silver(I) ion. A shift in the bands corresponding to the sulfonamide group (S=O and S-N) indicates coordination through the oxygen and nitrogen atoms of the sulfonamide moiety [8].
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Further corroborates the coordination mode, particularly using ^1H NMR to observe changes in proton chemical shifts [8].
 - **Theoretical Studies:** Density Functional Theory (DFT) calculations can be employed to reinforce the proposed bidentate chelate coordination mode [8].
- **Bioactivity Evaluation:**
 - The synthesized Ag-Maf complex, along with free **mafenide**, can be tested for:
 - **Antibacterial activity** against strains like *S. aureus* and *P. aeruginosa*.
 - **Antiviral activity**, for example, against Chikungunya virus (CHIKV) [8].

The experimental workflow for these key protocols is summarized in the following diagram:



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Clinical and Regulatory Information

Clinical Uses

Mafenide hydrochloride is an effective topical antimicrobial used primarily in the management of **second- and third-degree burn wounds** to prevent and treat bacterial infections, particularly under moist dressings over meshed autografts [1] [6].

Important Safety and Regulatory Notes

- **Acid-Base Disturbance:** Its metabolite is a carbonic anhydrase inhibitor, which can lead to **metabolic acidosis**. Patients, especially those with extensive burns, pulmonary dysfunction, or renal impairment, require close monitoring of acid-base balance [5] [6] [3].
- **Hypersensitivity:** Use is contraindicated in patients with known hypersensitivity to **mafenide**. Cross-sensitivity with other sulfonamides is possible but not confirmed [6].
- **Formulation Note:** While **mafenide** hydrochloride is widely used in research, it is important to note that the clinically approved formulations (cream and solution) often use **mafenide acetate** [6] [3].
- **Regulatory Status:** A formulation of **mafenide** acetate (powder for 5% topical solution) was withdrawn from the US market in November 2022 due to an unresolved confirmatory study required under accelerated approval regulations [5].

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